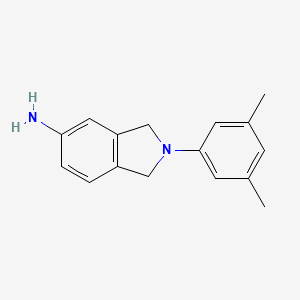
1H-Isoindol-5-amine, 2-(3,5-dimethylphenyl)-2,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindol-5-amine, 2-(3,5-dimethylphenyl)-2,3-dihydro- is a chemical compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This particular compound features an amine group at the 5-position and a 3,5-dimethylphenyl group at the 2-position of the isoindole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindol-5-amine, 2-(3,5-dimethylphenyl)-2,3-dihydro- typically involves the following steps:
Formation of the Isoindole Ring: This can be achieved through cyclization reactions involving suitable precursors such as ortho-substituted benzylamines.
Introduction of the Amine Group: The amine group can be introduced via nitration followed by reduction or through direct amination reactions.
Attachment of the 3,5-Dimethylphenyl Group: This step may involve Friedel-Crafts alkylation or other coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1H-Isoindol-5-amine, 2-(3,5-dimethylphenyl)-2,3-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its structural features.
Industry: Could be used in the production of dyes, pigments, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
1H-Isoindol-5-amine: Lacks the 3,5-dimethylphenyl group.
2-Phenyl-1H-isoindole: Contains a phenyl group instead of a 3,5-dimethylphenyl group.
1H-Isoindole-5-carboxylic acid: Features a carboxylic acid group instead of an amine.
Uniqueness
1H-Isoindol-5-amine, 2-(3,5-dimethylphenyl)-2,3-dihydro- is unique due to the presence of both an amine group and a 3,5-dimethylphenyl group, which may confer specific chemical reactivity and biological activity.
Propiedades
Número CAS |
651733-97-0 |
|---|---|
Fórmula molecular |
C16H18N2 |
Peso molecular |
238.33 g/mol |
Nombre IUPAC |
2-(3,5-dimethylphenyl)-1,3-dihydroisoindol-5-amine |
InChI |
InChI=1S/C16H18N2/c1-11-5-12(2)7-16(6-11)18-9-13-3-4-15(17)8-14(13)10-18/h3-8H,9-10,17H2,1-2H3 |
Clave InChI |
AQKVLNMASBINFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)N2CC3=C(C2)C=C(C=C3)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


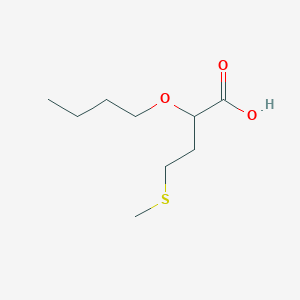
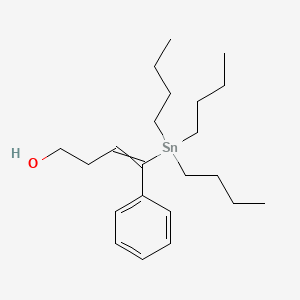
![N-[1-Cyano-3-(5-methyl-1,1-dioxo-1H-1lambda~6~-thiophen-2-yl)propyl]acetamide](/img/structure/B12539629.png)


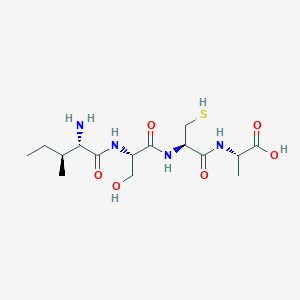


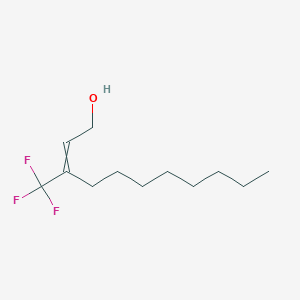
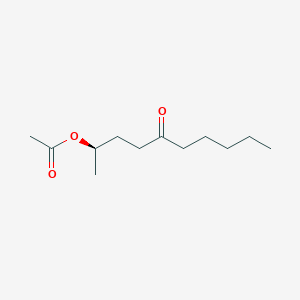
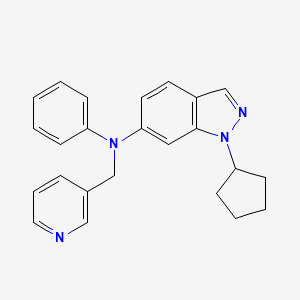
![3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12539681.png)
![[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate](/img/structure/B12539682.png)
![5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12539683.png)
